2-アミノ-5-クロロ-3-ニトロベンゾトリフルオリド

概要

説明

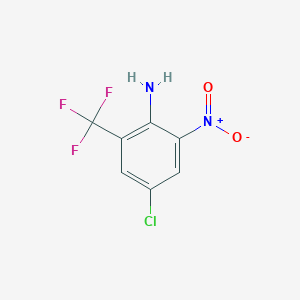

2-Amino-5-chloro-3-nitrobenzotrifluoride is an organic compound with the molecular formula C7H4ClF3N2O2. It is also known by its IUPAC name, 4-chloro-2-nitro-6-(trifluoromethyl)aniline. This compound is characterized by the presence of amino, chloro, nitro, and trifluoromethyl groups attached to a benzene ring. It is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties .

科学的研究の応用

2-Amino-5-chloro-3-nitrobenzotrifluoride has several scientific research applications, including:

準備方法

The synthesis of 2-Amino-5-chloro-3-nitrobenzotrifluoride typically involves the nitration of 2-amino-5-chlorobenzotrifluoride. One common method includes the reaction of 2-amino-5-chlorobenzotrifluoride with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .

化学反応の分析

2-Amino-5-chloro-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

作用機序

The mechanism of action of 2-Amino-5-chloro-3-nitrobenzotrifluoride depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes .

類似化合物との比較

2-Amino-5-chloro-3-nitrobenzotrifluoride can be compared with similar compounds, such as:

2-Amino-3-chloro-5-nitrobenzotrifluoride: This compound has a similar structure but with different positions of the amino and chloro groups.

2-Amino-5-chloro-4-nitrobenzotrifluoride: This compound has the nitro group at a different position on the benzene ring.

The uniqueness of 2-Amino-5-chloro-3-nitrobenzotrifluoride lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs .

生物活性

2-Amino-5-chloro-3-nitrobenzotrifluoride is an organic compound with the molecular formula CHClFNO. It features a benzene ring substituted with amino, chloro, nitro, and trifluoromethyl groups. This compound is utilized in various scientific and industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

- Molecular Weight : 240.57 g/mol

- CAS Number : 62924-50-9

- IUPAC Name : 4-chloro-2-nitro-6-(trifluoromethyl)aniline

The unique arrangement of functional groups in 2-Amino-5-chloro-3-nitrobenzotrifluoride contributes to its distinct chemical reactivity and biological activity.

The biological activity of 2-Amino-5-chloro-3-nitrobenzotrifluoride is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate enzyme activity or receptor functions, influencing various cellular processes.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, thereby altering metabolic pathways.

- Fluorescent Probes : It is used in the development of fluorescent probes for biological imaging and diagnostics, enhancing the visualization of cellular components.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : Research indicates that compounds structurally similar to 2-Amino-5-chloro-3-nitrobenzotrifluoride exhibit antimicrobial properties. This suggests potential applications in developing antibacterial agents .

- Cytotoxicity Evaluations : In vitro studies have assessed the cytotoxic effects of related compounds on various cell lines, indicating that substitutions on the benzene ring can significantly affect toxicity levels .

Comparative Analysis

A comparative analysis with similar compounds reveals insights into the specific biological activities attributed to structural variations:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 2-Amino-3-chloro-5-nitrobenzotrifluoride | Moderate antimicrobial | Different substitution pattern on benzene |

| 2-Amino-5-chloro-4-nitrobenzotrifluoride | Higher cytotoxicity | Nitro group positioned differently |

This table highlights how slight modifications in chemical structure can lead to significant changes in biological activity.

Applications in Medicine and Industry

In addition to its role in research, 2-Amino-5-chloro-3-nitrobenzotrifluoride serves as an intermediate in drug synthesis, particularly for compounds targeting specific biological pathways. Its properties make it valuable in producing specialty chemicals, including polymers and coatings.

Future Directions

The ongoing research into 2-Amino-5-chloro-3-nitrobenzotrifluoride aims to further elucidate its biological mechanisms and potential therapeutic applications. Future studies may focus on:

- Mechanistic Studies : Understanding the detailed interaction pathways with enzymes and receptors.

- Toxicological Assessments : Evaluating long-term effects and safety profiles for pharmaceutical use.

- Synthesis Optimization : Developing more efficient synthesis routes for industrial applications.

特性

IUPAC Name |

4-chloro-2-nitro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMIWUJTMQGXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372202 | |

| Record name | 2-Amino-5-chloro-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62924-50-9 | |

| Record name | 2-Amino-5-chloro-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。